Phenylmercury salicylate
Overview
Description
Phenylmercury salicylate is an organomercury compound with the chemical formula C₁₃H₁₀HgO₃. It is known for its antiseptic and antifungal properties and has been used in various medical and industrial applications. The compound consists of a phenyl group attached to a mercury atom, which is further bonded to a salicylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmercury salicylate can be synthesized through the reaction of phenylmercury acetate with salicylic acid. The reaction typically occurs in an aqueous medium, where phenylmercury acetate reacts with salicylic acid to form this compound and acetic acid as a byproduct.
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Phenylmercury salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and other reduced forms.
Substitution: The phenyl and salicylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Mercury(II) oxide, carbon dioxide.
Reduction Products: Elemental mercury, phenol.
Substitution Products: Various organomercury compounds depending on the substituents used.
Scientific Research Applications
Phenylmercury salicylate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its antimicrobial properties and effects on biological systems.
Medicine: Historically used as an antiseptic and antifungal agent in topical formulations.
Industry: Employed in the production of polyurethane coatings, adhesives, and sealants due to its catalytic properties.
Mechanism of Action
The mechanism of action of phenylmercury salicylate involves the interaction of the mercury atom with thiol groups in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to antimicrobial and antifungal effects. The compound can also inhibit the activity of enzymes involved in cellular metabolism, contributing to its toxic effects on microorganisms.
Comparison with Similar Compounds
Phenylmercury salicylate can be compared with other phenylmercury compounds such as:
- Phenylmercury acetate
- Phenylmercury propionate
- Phenylmercury 2-ethylhexanoate
- Phenylmercuric octanoate
- Phenylmercury neodecanoate
Uniqueness: this compound is unique due to its combination of phenyl and salicylate groups, which confer specific antimicrobial properties. Compared to other phenylmercury compounds, it has a distinct mechanism of action and a specific range of applications, particularly in medical and industrial contexts.
Properties
IUPAC Name |
(2-hydroxybenzoyl)oxy-phenylmercury | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.C6H5.Hg/c8-6-4-2-1-3-5(6)7(9)10;1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);1-5H;/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRBOMYQIMHOLM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg]OC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10HgO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28086-13-7, 58149-59-0 | |
Record name | Phenylmercury salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028086137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59635 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenylmercury salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 58149-59-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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